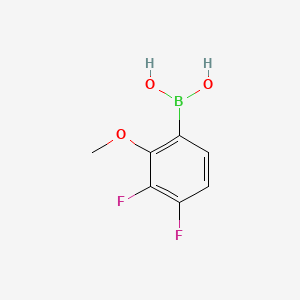

(3,4-Difluoro-2-methoxyphenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3,4-difluoro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSALEQTUDXMKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681901 | |

| Record name | (3,4-Difluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905583-06-4 | |

| Record name | (3,4-Difluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3,4-Difluoro-2-methoxyphenyl)boronic acid: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

(3,4-Difluoro-2-methoxyphenyl)boronic acid is a fluorinated arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the phenyl ring, imparts distinct electronic properties that are valuable in the design of novel pharmaceuticals and other functional molecules. This technical guide provides an overview of a common synthetic approach to this compound and outlines key characterization parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 905583-06-4 | [1][2] |

| Molecular Formula | C₇H₇BF₂O₃ | [1][2] |

| Molecular Weight | 187.94 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | Typically ≥96% - 98% | [2] |

| Storage | Inert atmosphere, 2-8°C |

Synthesis Methodology

The synthesis of this compound is commonly achieved through a lithiation-borylation sequence starting from 1,2-difluoro-3-methoxybenzene. This method involves the regioselective deprotonation of the aromatic ring using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with a boron electrophile.

Experimental Protocol

Materials:

-

1,2-Difluoro-3-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 1,2-difluoro-3-methoxybenzene in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

n-Butyllithium (n-BuLi) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithiation.

-

Triisopropyl borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Synthesis Workflow

Characterization

The structural confirmation and purity assessment of the synthesized this compound are crucial. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

| Technique | Expected Chemical Shifts / m/z |

| ¹H NMR | Aromatic protons, methoxy protons, and a broad singlet for the boronic acid hydroxyl protons. |

| ¹³C NMR | Aromatic carbons (with C-F couplings), and a methoxy carbon. |

| ¹⁹F NMR | Signals corresponding to the two fluorine atoms on the aromatic ring. |

| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |

Characterization Workflow

Safety Information

This compound is classified as an acute toxicant (oral) and an eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to (3,4-Difluoro-2-methoxyphenyl)boronic acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Difluoro-2-methoxyphenyl)boronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, imparted by the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its principal application in Suzuki-Miyaura coupling, and essential safety and handling information.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] The presence of two fluorine atoms on the phenyl ring significantly influences the electronic nature of the molecule, impacting its reactivity and stability.[2]

General Properties

A summary of the key physical and chemical properties is presented in Table 1. While a specific experimentally determined melting point is not widely published, data from analogous compounds such as 4-Fluoro-2-methoxyphenylboronic acid (131-136 °C) and 2-Methoxyphenylboronic acid (105-110 °C) suggest a melting point in a similar range.[3][4] Boronic acids are generally known to be sparingly soluble in water but show good solubility in many organic solvents.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 905583-06-4 | [5][6] |

| Molecular Formula | C₇H₇BF₂O₃ | [5][6] |

| Molecular Weight | 187.94 g/mol | [5][6] |

| Physical Form | Solid, powder/crystals | [3] |

| Purity | Typically ≥96-98% | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 2 | [6] |

Structure

The chemical structure of this compound is fundamental to its reactivity. The boronic acid group is positioned ortho to the methoxy group, and meta/para to the two fluorine atoms.

Spectroscopic Data

Table 2: Representative Spectroscopic Data

| Technique | Data Type | Expected Values / Observations |

| ¹H NMR | Chemical Shift (δ) | 7.0-7.5 ppm (aromatic H), 3.8-4.0 ppm (methoxy H), 5.0-6.0 ppm (broad singlet, B(OH)₂) |

| ¹³C NMR | Chemical Shift (δ) | 150-165 ppm (C-F, C-O), 110-130 ppm (aromatic C-H), 55-60 ppm (methoxy C). The carbon attached to boron may be broad or unobserved.[11] |

| ¹⁹F NMR | Chemical Shift (δ) | -110 to -170 ppm (vs CFCl₃). Two distinct signals expected, showing complex coupling.[10][12] |

| ¹¹B NMR | Chemical Shift (δ) | +28 to +33 ppm (broad signal, typical for arylboronic acids).[13] |

| Mass Spec (ESI-) | m/z | Expected [M-H]⁻ at ~187.04. Dehydration products may also be observed. |

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, essential for synthesizing biaryl and heteroaryl structures found in many pharmaceuticals and advanced materials.[2]

The electron-withdrawing fluorine atoms can influence the kinetics of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step.[2] The stability of the boronic acid is also a key factor; protodeboronation, the cleavage of the C-B bond, can be a competing side reaction, especially under strongly acidic or basic conditions.[14]

Suzuki-Miyaura Cross-Coupling

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and application of this compound.

Synthesis Workflow

A common route for synthesizing arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium) with a borate ester, followed by acidic workup.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the coupling of this compound with an aryl bromide. Reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (Ar-Br) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF/Water)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel (e.g., Schlenk flask or sealed tube)

Workflow Diagram:

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Degassing: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL), via syringe.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously overnight (12-18 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

-

Hazard Statements: May be harmful if swallowed (H302).

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

-

Storage: Store in a cool, dry place (2-8 °C is often recommended) under an inert atmosphere to prevent degradation. Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides, and care should be taken to minimize exposure to moisture and heat.

Conclusion

This compound is a valuable and reactive building block for modern organic synthesis. Its utility, primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research. Understanding its physical properties, reactivity, and proper handling is crucial for its successful application in the laboratory. The protocols and data presented in this guide serve as a comprehensive resource for researchers utilizing this versatile reagent.

References

- 1. colorado.edu [colorado.edu]

- 2. keyorganics.net [keyorganics.net]

- 3. 4-Fluoro-2-methoxyphenylboronic acid = 95 179899-07-1 [sigmaaldrich.com]

- 4. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]

- 5. This compound | C7H7BF2O3 | CID 53216751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 14. (3,4-difluoro-2-hydroxy-5-methoxyphenyl)boronic acid [chemicalbook.com]

An In-depth Technical Guide on the Stability and Storage of (3,4-Difluoro-2-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3,4-Difluoro-2-methoxyphenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. Understanding the stability profile of this reagent is critical for ensuring its quality, reactivity, and the reproducibility of synthetic protocols.

Core Stability Considerations and Recommended Storage

This compound, like many arylboronic acids, is susceptible to degradation over time, primarily through protodeboronation and oxidation. The electron-withdrawing nature of the fluorine substituents and the electron-donating methoxy group can influence the compound's reactivity and stability.

Key Stability Influencers:

-

Moisture: Water can facilitate the hydrolysis of the boronic acid, leading to the formation of boric acid and the corresponding difluoro-methoxybenzene.

-

Oxygen: Arylboronic acids can undergo oxidation, which can lead to the formation of phenolic byproducts.

-

Light: Exposure to light, particularly UV light, can promote degradation.

-

Temperature: Elevated temperatures accelerate the rates of decomposition reactions.

-

pH: Both acidic and basic conditions can catalyze the protodeboronation of arylboronic acids.

Recommended Storage Conditions:

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from various suppliers:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1][2] | To minimize thermal degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1][2] | To prevent oxidation. |

| Light | Store in the dark (amber vial) | To prevent photodegradation. |

| Container | Tightly sealed container[3] | To protect from moisture. |

Potential Degradation Pathways

The primary degradation pathways for this compound are protodeboronation and oxidation. A simplified representation of these pathways is illustrated below.

Quantitative Stability Assessment

For a comprehensive understanding of the stability of this compound, forced degradation studies under controlled conditions are recommended. The following table provides an example of how quantitative data from such a study could be presented. The values presented are hypothetical and for illustrative purposes only.

| Stress Condition | Time (days) | Purity (%) by HPLC | Major Degradant (%) |

| Control (2-8°C, dark, inert) | 0 | 99.5 | Not Detected |

| 30 | 99.4 | Not Detected | |

| 90 | 99.2 | < 0.1 | |

| 40°C / 75% RH | 7 | 98.1 | 1.2 (Protodeboronation product) |

| 14 | 96.5 | 2.5 (Protodeboronation product) | |

| 30 | 92.3 | 5.8 (Protodeboronation product) | |

| Acidic (0.1 M HCl, RT) | 1 | 97.2 | 2.1 (Protodeboronation product) |

| 3 | 92.5 | 6.3 (Protodeboronation product) | |

| Basic (0.1 M NaOH, RT) | 1 | 96.8 | 2.5 (Protodeboronation product) |

| 3 | 91.0 | 7.9 (Protodeboronation product) | |

| Oxidative (3% H₂O₂, RT) | 1 | 98.0 | 1.5 (Oxidative byproduct) |

| 3 | 95.2 | 3.8 (Oxidative byproduct) | |

| Photostability (ICH Q1B) | 1 | 98.8 | 0.8 (Mixed degradants) |

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a combination of chromatographic and spectroscopic techniques can be employed. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Monitoring

This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound and its potential degradation products.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that can be used to determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself.

Forced Degradation Study Protocol

This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

-

Photostability: Expose the solid sample and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Analyze the samples at initial, and subsequent time points (e.g., 1, 3, 7, and 14 days, or until significant degradation is observed).

-

Analysis: Use the developed HPLC method to analyze the stressed samples. An LC-MS method should be used to identify the mass of the degradation products to aid in their structural elucidation.

By adhering to the recommended storage conditions and understanding the potential for degradation, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in their synthetic endeavors. The provided analytical methods offer a robust framework for monitoring the purity and stability of this important reagent.

References

The Strategic Role of (3,4-Difluoro-2-methoxyphenyl)boronic Acid in Modern Medicinal Chemistry

(3,4-Difluoro-2-methoxyphenyl)boronic acid has emerged as a critical building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with significant therapeutic potential. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct electronic and conformational properties to target molecules. This guide provides an in-depth technical overview of the role of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors.

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the efficient construction of complex molecular scaffolds.

A prominent example of its use is in the synthesis of potent and selective MEK inhibitors. MEK, a dual-specificity kinase in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, is a key target in oncology. The incorporation of the 3,4-difluoro-2-methoxyphenyl moiety has been shown to be crucial for the high potency of certain MEK inhibitors.

Quantitative Data on a Key MEK Inhibitor

The following table summarizes the in vitro potency of Trametinib, a well-known MEK inhibitor whose synthesis can involve the use of this compound or a related derivative.

| Compound | Target | IC50 (nM) | Cell-Free/Cell-Based |

| Trametinib | MEK1 | 0.92 | Cell-Free[1][2] |

| Trametinib | MEK2 | 1.8 | Cell-Free[1][2] |

| Trametinib | HT-29 (colorectal cancer cell line) | 0.48 | Cell-Based[1] |

| Trametinib | COLO205 (colorectal cancer cell line) | 0.52 | Cell-Based[1] |

The MAPK/ERK Signaling Pathway and MEK Inhibition

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[3][4][5] Dysregulation of this pathway is a common feature in many human cancers. MEK1 and MEK2 are central components of this pathway, acting downstream of RAF kinases and upstream of ERK1 and ERK2. By inhibiting MEK, compounds like Trametinib can block the propagation of oncogenic signals, leading to cell cycle arrest and apoptosis in cancer cells.

References

Whitepaper: The Discovery and Synthesis of Novel Biaryl Compounds in Modern Drug Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The biaryl motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates.[1][2] This prevalence is due to the structural rigidity, conformational control, and ability of the biaryl scaffold to effectively orient functional groups for optimal interaction with biological targets. This technical guide provides an in-depth overview of the contemporary strategies employed in the discovery and synthesis of novel biaryl compounds. We will explore advanced synthetic methodologies, with a focus on transition-metal-catalyzed cross-coupling reactions, and detail a systematic workflow for the discovery of bioactive biaryls, from hit identification to lead optimization. A case study on the development of a novel kinase inhibitor will illustrate these principles, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Introduction: The Significance of the Biaryl Motif

Biaryl structures are privileged scaffolds in drug discovery, offering a unique combination of properties that make them ideal for targeting a wide range of biological systems.[1][2] Their ability to introduce conformational restriction by controlling the dihedral angle between the two aryl rings allows for precise positioning of substituents in three-dimensional space. This is critical for achieving high-affinity and selective binding to protein targets. Consequently, biaryl-containing molecules have found success as inhibitors of enzymes such as kinases, as modulators of nuclear hormone receptors, and as agents that disrupt protein-protein interactions.[3][4][5][6][7][8]

Synthetic Strategies for Novel Biaryl Compounds

The construction of the C(sp²)-C(sp²) bond is the central challenge in biaryl synthesis. While classical methods exist, modern synthetic chemistry is dominated by transition-metal-catalyzed cross-coupling reactions, which offer mild conditions, broad functional group tolerance, and high yields.[9][10]

Palladium-Catalyzed Cross-Coupling Reactions

The Nobel Prize-winning palladium-catalyzed cross-coupling reactions are the most widely used methods for biaryl synthesis.[11]

-

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide or triflate.[10][11][12] Its advantages include the stability and low toxicity of the boronic acid reagents and the tolerance of a wide range of functional groups.[11]

-

Stille Coupling: This involves the coupling of an organotin compound with an aryl halide. While powerful, the toxicity of organotin reagents has led to a preference for other methods in many applications.

-

Negishi Coupling: This method utilizes an organozinc reagent and is known for its high reactivity and functional group tolerance.

-

Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene, which can be a precursor to a biaryl system.

Emerging Synthetic Methodologies

Recent years have seen the development of new strategies that aim to overcome the limitations of traditional cross-coupling, such as the need for pre-functionalized starting materials.

-

C-H Activation: Direct arylation via C-H bond activation is a highly atom-economical approach that avoids the synthesis of organometallic reagents.[13][14] This method is a growing area of research for creating complex biaryls.[15]

-

Electrooxidative Coupling: The use of electricity as a traceless oxidant for C-H functionalization reactions represents a sustainable and green approach to biaryl synthesis.[16]

A Workflow for the Discovery of Biologically Active Biaryls

The discovery of a novel biaryl drug candidate follows a structured, multi-stage process. This workflow integrates synthetic chemistry, biological screening, and computational modeling to efficiently identify and optimize promising compounds.

Case Study: Development of a Novel Biaryl Kinase Inhibitor

To illustrate the principles discussed, we will examine the discovery of a hypothetical series of biaryl inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[3] The G2019S mutation in LRRK2 leads to hyperactive kinase activity, making it a prime candidate for inhibition.[3]

Our starting point is a biaryl-1H-pyrazole scaffold identified from a high-throughput screen.[3] The goal is to optimize the potency and selectivity of this initial hit through systematic modification of the biaryl moiety.

Structure-Activity Relationship (SAR) Studies

A series of analogs were synthesized to explore the SAR around the biaryl core. The key modifications involved altering the substituents on the distal phenyl ring. The inhibitory activity was assessed using an in vitro kinase assay.

| Compound ID | R1 | R2 | R3 | LRRK2 G2019S IC50 (nM) | pIC50 |

| BI-01 (Hit) | H | H | H | 1250 | 5.90 |

| BI-02 | F | H | H | 850 | 6.07 |

| BI-03 | H | F | H | 620 | 6.21 |

| BI-04 | H | H | F | 450 | 6.35 |

| BI-05 | H | CN | H | 95 | 7.02 |

| BI-06 | H | SO₂Me | H | 45 | 7.35 |

| BI-07 (Lead) | H | SO₂NH₂ | H | 15 | 7.82 |

| BI-08 | OMe | H | H | 1100 | 5.96 |

Table 1: SAR data for the biaryl pyrazole series of LRRK2 inhibitors.

The SAR data clearly indicates that substitution at the para-position (R3) with a fluorine atom (BI-04) improves potency compared to the unsubstituted hit (BI-01). However, the most significant gains were achieved with electron-withdrawing groups at the meta-position (R2). A nitrile group (BI-05) provided a substantial increase in potency, while a sulfonamide (BI-07) yielded the most potent compound in the series, with an IC50 of 15 nM. This suggests a key hydrogen bond interaction with the protein.[3]

Signaling Pathway Analysis

LRRK2 is a kinase that participates in several cellular signaling pathways. The lead compound, BI-07, is expected to inhibit the downstream phosphorylation of LRRK2 substrates, thereby mitigating the pathological effects of the G2019S mutation.

Detailed Experimental Protocols

General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling for BI-07

This protocol describes a general procedure for the synthesis of the lead compound BI-07.

Materials:

-

4-Bromo-1H-pyrazole derivative (1.0 mmol, 1.0 equiv)

-

3-(Aminosulfonyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL) and Water (0.5 mL)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromo-1H-pyrazole, 3-(aminosulfonyl)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[11]

-

Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times.[11]

-

Solvent Addition: Add degassed toluene and water via syringe.[11]

-

Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.[11]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[11]

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound BI-07.[11]

General Biological Assay Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 values of the synthesized compounds against LRRK2.

Materials:

-

Recombinant LRRK2 (G2019S) enzyme

-

Peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase buffer solution

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture: In a 384-well plate, add the kinase buffer, the LRRK2 enzyme, and the peptide substrate.

-

Inhibitor Addition: Add the test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiation: Start the kinase reaction by adding ATP to each well. Incubate at room temperature for 1 hour.[17]

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The luminescence signal is inversely correlated with kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Conclusion and Future Outlook

The discovery and synthesis of novel biaryl compounds remain a vibrant and highly productive area of research in drug development. The robustness of synthetic methods like the Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries, while a systematic discovery workflow enables the efficient identification of potent and selective drug candidates. As our understanding of disease biology deepens, the biaryl scaffold will undoubtedly continue to provide a foundation for the next generation of innovative medicines. Future efforts will likely focus on further refining synthetic methods, such as late-stage C-H functionalization, to more rapidly access novel chemical space and accelerate the drug discovery process.

References

- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of biaryl heterocycles as inhibitors of Wee1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biaryl purine derivatives as potent antiproliferative agents: inhibitors of cyclin dependent kinases. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel biaryl sulfonamide based Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. In vitro kinase assay [protocols.io]

Theoretical Reactivity of Difluorinated Boronic Acids: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of difluorinated boronic acids, tailored for researchers, scientists, and professionals in drug development. By leveraging computational chemistry, particularly Density Functional Theory (DFT), this document delves into the electronic properties and reaction mechanisms that govern the utility of these critical reagents in modern organic synthesis.

Introduction: The Impact of Difluorination on Boronic Acid Reactivity

Difluorinated boronic acids are pivotal building blocks in medicinal chemistry and materials science. The incorporation of fluorine atoms into arylboronic acids significantly alters their physicochemical properties, including acidity, stability, and reactivity. The strong electron-withdrawing nature of fluorine profoundly influences the boron center's Lewis acidity, which is a key determinant in many of its characteristic reactions. This guide explores the theoretical underpinnings of this influence and its practical implications in key synthetic transformations.

The acidity of a boronic acid, indicated by its pKa value, is a crucial parameter for predicting its reactivity. A lower pKa value generally signifies a more Lewis acidic boron atom, which can enhance the formation of the reactive boronate species essential for many coupling reactions. The strategic placement of two fluorine atoms on the phenyl ring is expected to substantially increase the Lewis acidity of the boronic acid compared to its non-fluorinated or monofluorinated counterparts.[1]

Quantitative Data on the Properties and Reactivity of Fluorinated Boronic Acids

Theoretical studies, complemented by experimental data, provide valuable quantitative insights into the behavior of difluorinated boronic acids. The following tables summarize key parameters that are essential for understanding and predicting their reactivity.

| Boronic Acid | pKa | Notes |

| Phenylboronic Acid | 8.83 | Parent compound for comparison. |

| 3-Fluorophenylboronic Acid | 7.82 | Increased acidity due to the inductive effect of fluorine. |

| 4-Fluorophenylboronic Acid | 9.14 | Mesomeric effect of fluorine partially counteracts the inductive effect. |

| 2,6-Difluorophenylboronic acid | Not specified | Exhibits a simple rise in protodeboronation rate to a plateau above its pKa.[2] |

| 2,5-Difluorophenylboronic acid | Estimated to be lower than 3-Fluorophenylboronic acid | The presence of two electron-withdrawing fluorine atoms significantly increases Lewis acidity.[1] |

Table 1: Comparison of pKa Values for Phenylboronic Acid and its Fluorinated Analogs. The introduction of fluorine atoms generally leads to a lower pKa, indicating increased acidity.

| Reaction | Substrate | Half-life (at 70 °C, pH 13) |

| Protodeboronation | 2,6-Difluorophenylboronic acid | Data not explicitly provided, but is known to be susceptible to this decomposition pathway.[2] |

Table 2: Protodeboronation Reactivity. Electron-deficient arylboronic acids, such as difluorinated derivatives, are particularly prone to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[3]

Key Reactions and Mechanistic Insights from Theoretical Studies

Computational studies have been instrumental in elucidating the mechanisms of several key reactions involving difluorinated boronic acids.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The reactivity of arylboronic acids in this reaction is closely tied to their electronic properties. The electron-withdrawing nature of difluoro substituents is thought to facilitate the crucial transmetalation step in the catalytic cycle by increasing the Lewis acidity of the boron center.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation

Protodeboronation is a significant side reaction, particularly for electron-deficient arylboronic acids like difluorinated derivatives. This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the loss of the starting material.[3] Theoretical studies have helped to understand the mechanism, which is often base-catalyzed.

Figure 2: Mechanism of base-catalyzed protodeboronation.

To mitigate this undesired reaction, difluorophenylboronic acids can be protected as their pinacol or MIDA esters, which undergo slow release of the boronic acid under the reaction conditions.

Figure 3: Workflow for preventing protodeboronation.

Chan-Lam Coupling and Electrophilic Amination

While specific theoretical studies on difluorinated boronic acids in Chan-Lam coupling and electrophilic amination are not as prevalent, the established electronic effects of difluorination provide a basis for predicting their reactivity.

Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds. The increased Lewis acidity of difluorinated boronic acids could potentially influence the rate of transmetalation to the copper center. However, the overall effect on the reaction outcome will also depend on the specific ligand and reaction conditions.

Electrophilic Amination: This reaction converts the C-B bond to a C-N bond. DFT calculations on the amination of arylboronic acids suggest a mechanism involving an electrophilic amination process from a tetravalent borate complex.[4] The enhanced electrophilicity of the boron center in difluorinated analogs could facilitate the formation of this key intermediate.

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers working with difluorinated boronic acids. Optimization for specific substrates is recommended.

General Protocol for Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with an Aryl Halide

Materials:

-

Aryl halide (1.0 mmol)

-

2,5-Difluorophenylboronic acid (1.2 mmol)

-

Pd(dppf)Cl₂ (0.02 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, 2,5-difluorophenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[1]

-

Add 1,4-dioxane and water.[1]

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.[1]

-

Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.[1]

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[1]

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Kinetic Analysis of Protodeboronation by ¹⁹F NMR Spectroscopy

Procedure:

-

Prepare a solution of the difluorophenylboronic acid in a 50% aqueous dioxane mixture at a known concentration (e.g., 50 mM).

-

Use appropriate buffers to maintain a constant pH for each kinetic run.

-

Place the sample in an NMR tube and acquire a ¹⁹F NMR spectrum at time zero.

-

Maintain the sample at a constant temperature (e.g., 70 °C) in the NMR spectrometer or a temperature-controlled bath between measurements.

-

Acquire ¹⁹F NMR spectra at regular time intervals to monitor the decrease in the signal corresponding to the difluorophenylboronic acid and the increase in the signal of the protodeboronated product (e.g., 1,4-difluorobenzene).

-

Integrate the signals and calculate the concentration of the remaining boronic acid at each time point.

-

Determine the pseudo-first-order rate constant (k_obs) by fitting the concentration versus time data to a first-order decay model.

Conclusion

Theoretical studies, particularly DFT calculations, have significantly advanced our understanding of the reactivity of difluorinated boronic acids. The electron-withdrawing properties of the fluorine substituents enhance the Lewis acidity of the boron center, which has a pronounced effect on the kinetics and mechanisms of key synthetic transformations. While this enhanced reactivity is beneficial in reactions like the Suzuki-Miyaura coupling, it can also lead to undesired side reactions such as protodeboronation. A thorough understanding of these theoretical principles, combined with careful experimental design, is crucial for the effective utilization of these versatile building blocks in the development of novel pharmaceuticals and advanced materials.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (3,4-Difluoro-2-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Difluoro-2-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex biaryl and heteroaryl structures. The fluorine and methoxy substituents on the phenyl ring can significantly influence the pharmacokinetic and physicochemical properties of target molecules, making this reagent particularly useful in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and this document provides detailed application notes and protocols for the use of this compound in such reactions.

The strategic incorporation of fluorine atoms into drug candidates can lead to enhanced metabolic stability, increased lipophilicity, and modulated pKa, which can improve binding affinity and overall drug efficacy. The following protocols and data are based on examples found in the patent literature, demonstrating the utility of this compound in the synthesis of complex organic molecules.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Tabulated Reaction Data

The following tables summarize quantitative data from various Suzuki coupling reactions involving this compound, as described in the patent literature.

Table 1: Suzuki Coupling with Aryl/Heteroaryl Halides

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Reference |

| Aryl Bromide | Tetrakis(triphenylphosphine)palladium(0) | 2M aq. K₃PO₄ | 1,4-Dioxane | 100 | 2 | [1] |

| Heteroaryl Bromide | Tetrakis(triphenylphosphine)palladium(0) | 2M aq. Na₂CO₃ | 1,4-Dioxane | 50-100 | 16 | [2] |

Table 2: Suzuki Coupling with a Vinyl Triflate

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Reference |

| Dihydrofuran Triflate | Not Specified | 2M aq. K₃PO₄ | Toluene | Not Specified | Not Specified | [3][4] |

Experimental Protocols

The following are detailed experimental protocols for the Suzuki coupling of this compound with different coupling partners.

Protocol 1: Coupling with an Aryl Bromide[1]

This protocol describes a typical Suzuki coupling reaction with an aryl bromide using a palladium(0) catalyst and potassium phosphate as the base.

Caption: Workflow for Suzuki coupling with an aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

-

2M Aqueous potassium phosphate (K₃PO₄) solution (3.0 equiv)

-

1,4-Dioxane

-

Ethyl acetate

-

Water

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, and 1,4-dioxane.

-

Add the 2M aqueous K₃PO₄ solution to the mixture.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Continue to degas the mixture for an additional 10 minutes.

-

Heat the reaction mixture to 100 °C and stir for 2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with a Heteroaryl Bromide[2]

This protocol outlines the coupling with a heteroaryl bromide, which may require slightly different conditions, including a different base and a longer reaction time with a temperature ramp.

Caption: Workflow for Suzuki coupling with a heteroaryl bromide.

Materials:

-

Heteroaryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)

-

1,4-Dioxane

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a reaction vessel, combine the heteroaryl bromide, this compound, and 1,4-dioxane.

-

Add the 2M aqueous Na₂CO₃ solution.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to 50 °C for 2 hours, then increase the temperature to 70 °C for 2 hours.

-

Finally, heat the reaction to 100 °C (reflux) and stir for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to pH 1 with 1M HCl.

-

Partition the mixture between water and ethyl acetate.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by an appropriate method (e.g., column chromatography or preparative HPLC).

Conclusion

This compound is a versatile reagent for the synthesis of fluorinated biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocols, derived from patent literature, offer robust starting points for researchers. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields and purity. The use of pre-catalysts and specialized ligands can also be explored to enhance reaction efficiency, particularly with challenging substrates. As with all chemical reactions, appropriate safety precautions should be taken when handling reagents and solvents.

References

- 1. AU2022285758A1 - Substituted tetrahydrofuran analogs as modulators of sodium channels - Google Patents [patents.google.com]

- 2. WO2025090480A1 - Heteroaryl compounds for the treatment of pain - Google Patents [patents.google.com]

- 3. WO2021113627A1 - Substituted tetrahydrofurans as modulators of sodium channels - Google Patents [patents.google.com]

- 4. WO2022256622A1 - N-(hydroxyalkyl (hétéro)aryl) tétrahydrofuran carboxamides utilisés en tant que modulateurs de canaux sodiques - Google Patents [patents.google.com]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryls Using (3,4-Difluoro-2-methoxyphenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of biaryl scaffolds is a fundamental process in modern medicinal chemistry and materials science. The incorporation of fluorine atoms into these structures can dramatically improve key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] (3,4-Difluoro-2-methoxyphenyl)boronic acid is a key building block for introducing the 3,4-difluoro-2-methoxyphenyl moiety, a structural motif present in numerous bioactive compounds.

The Suzuki-Miyaura cross-coupling reaction is the most prevalent and effective method for synthesizing biaryl compounds using boronic acids.[1][2] This palladium-catalyzed reaction is valued for its mild conditions, tolerance of diverse functional groups, and the wide commercial availability of catalysts and boronic acids, making it an indispensable tool for synthetic chemists.[1] These application notes provide detailed protocols for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura reaction.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[3][4]

-

Transmetalation: The organoboron reagent (Ar²-B(OH)₂), activated by a base, transfers its aryl group (Ar²) to the Pd(II) complex. This step forms a diorganopalladium(II) intermediate and displaces the halide.[2][3][4]

-

Reductive Elimination: The diorganopalladium(II) intermediate eliminates the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

The base is essential for activating the boronic acid, making it more nucleophilic and facilitating the transmetalation step.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Typical Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. For challenging substrates like polyfluorophenylboronic acids, electron-rich and sterically bulky phosphine ligands are often most effective.[5] The following table summarizes typical conditions that serve as a strong starting point for optimization.

| Parameter | Reagent/Condition | Typical Loading/Value | Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1-5 mol% | Modern precatalysts are often preferred for their stability and ease of use.[5] |

| Ligand | SPhos, XPhos, P(t-Bu)₃, PCy₃ | 2-10 mol% | Bulky, electron-rich phosphine ligands are recommended for fluorinated substrates.[5] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0-3.0 equivalents | The base activates the boronic acid for transmetalation.[5] |

| Boronic Acid | This compound | 1.2-1.5 equivalents | A slight excess is used to drive the reaction to completion. |

| Aryl Halide | Aryl-I, Aryl-Br, Aryl-OTf, Aryl-Cl | 1.0 equivalent | Reactivity order: I > OTf > Br >> Cl.[2] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | 4:1 to 10:1 ratio | Degassed solvents are crucial to prevent catalyst deactivation. |

| Temperature | 80-110 °C | - | Reaction temperature should be optimized for specific substrates.[1][5] |

| Reaction Time | 2-24 hours | - | Monitor progress by TLC, GC-MS, or LC-MS.[1][5] |

Experimental Protocols

This section provides a general, small-scale protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol should be optimized for specific substrates.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[5]

-

Ligand (e.g., SPhos, 4 mol%)[5]

-

Base (e.g., K₃PO₄, 2.0 equiv)[5]

-

Degassed solvent (e.g., 4:1 Dioxane/Water)[5]

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (e.g., silica gel)

Caption: General experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst, and the ligand.[1][5]

-

Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][5]

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1]

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1] Monitor the reaction's progress periodically using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.[5] Dilute the reaction mixture with an organic solvent (such as ethyl acetate) and water.[5]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.[5]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

-

Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with (3,4-Difluoro-2-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling reaction utilizing (3,4-Difluoro-2-methoxyphenyl)boronic acid. This versatile building block is instrumental in the synthesis of complex biaryl molecules, which are of significant interest in pharmaceutical and materials science research due to the unique properties conferred by the difluoro-methoxyphenyl moiety.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] The use of fluorinated boronic acids, such as this compound, allows for the strategic introduction of fluorine atoms into biaryl scaffolds. This can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

However, the electronic properties of fluorinated boronic acids can present challenges, including a reduced nucleophilicity that may slow the transmetalation step and an increased susceptibility to protodeboronation under basic conditions. The selection of an appropriate catalyst, ligand, base, and solvent system is therefore critical for a successful coupling reaction. These notes provide experimentally-derived conditions to address these challenges and achieve high-yield synthesis of the desired biaryl products.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X).

-

Transmetalation: The organic group from the boronic acid (Ar'-B(OR)₂) is transferred to the palladium(II) complex, a step that is facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general guideline for the coupling of this compound with various aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions that can be used as a starting point for the Suzuki-Miyaura coupling of this compound.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |

| Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12-24 |

| Aryl Chloride | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH/H₂O (1:1) | 110 | 18-36 |

| Aryl Iodide | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 8-16 |

Note: Reaction times and temperatures are indicative and should be optimized for each specific substrate combination. For challenging couplings, particularly with aryl chlorides, more active catalyst systems and longer reaction times may be necessary.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship of Reaction Components

This diagram illustrates the logical relationship and roles of the key components in the Suzuki-Miyaura coupling reaction.

Caption: The interplay of reactants and the catalytic system in Suzuki-Miyaura coupling.

References

Unlocking Novel Therapeutics: Applications of (3,4-Difluoro-2-methoxyphenyl)boronic Acid in Drug Discovery

(3,4-Difluoro-2-methoxyphenyl)boronic acid has emerged as a valuable building block in medicinal chemistry, enabling the synthesis of complex molecules with significant therapeutic potential. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the phenyl ring, imparts desirable physicochemical properties to the resulting compounds, influencing their potency, selectivity, and pharmacokinetic profiles. This versatile reagent has found notable applications in the development of selective sodium channel modulators for pain management and has been explored in the synthesis of kinase inhibitors for oncology.

Application in the Discovery of Selective NaV1.8 Inhibitors

A primary application of this compound is in the synthesis of potent and selective inhibitors of the voltage-gated sodium channel NaV1.8. This channel is a genetically validated target for the treatment of various pain states, as it is preferentially expressed in peripheral sensory neurons involved in nociception. By selectively blocking NaV1.8, it is possible to reduce pain signaling without the central nervous system side effects associated with non-selective sodium channel blockers or the addictive potential of opioids.

Pharmaceutical companies, notably Vertex Pharmaceuticals, have utilized this compound in the development of novel tetrahydrofuran-based NaV1.8 inhibitors. These compounds have demonstrated exceptional potency, with IC50 values in the nanomolar and even picomolar range. The difluoro-methoxyphenyl moiety, introduced via a Suzuki-Miyaura coupling reaction, plays a crucial role in the interaction of these inhibitors with the NaV1.8 channel.

Quantitative Data for Exemplified NaV1.8 Inhibitors

The inhibitory activities of compounds synthesized using this compound against the human NaV1.8 channel are summarized below. The data is extracted from publicly available patent literature.

| Compound ID (from patent) | Target | Assay | IC50 (µM) | Patent Reference |

| Compound 4 | hNaV1.8 | E-VIPR Assay | < 0.01 | WO2022256842A1[1] |

| Compound 1 | hNaV1.8 | E-VIPR Assay | < 0.01 | WO2022256842A1[1] |

| Compound 5 | hNaV1.8 | E-VIPR Assay | < 0.01 | WO2022256842A1[1] |

| Compound 7 | hNaV1.8 | E-VIPR Assay | < 0.01 | WO2022256842A1[1] |

| Compound 24 | hNaV1.8 | E-VIPR Assay | < 0.01 | WO2022256842A1[1] |

| Compound 25 | hNaV1.8 | E-VIPR Assay | < 0.01 | WO2022256842A1[1] |

| Compound 6 | hNaV1.8 | E-VIPR Assay | 0.01 - 0.1 | WO2022256842A1[1] |

| Compound 18 | hNaV1.8 | E-VIPR Assay | 0.01 - 0.1 | WO2022256842A1[1] |

| Compound 2 | hNaV1.8 | E-VIPR Assay | 0.1 - 1 | WO2022256842A1[1] |

| Compound 8 | hNaV1.8 | E-VIPR Assay | 0.1 - 1 | WO2022256842A1[1] |

| Compound 13 | hNaV1.8 | E-VIPR Assay | 0.1 - 1 | WO2022256842A1[1] |

| Compound 14 | hNaV1.8 | E-VIPR Assay | 0.1 - 1 | WO2022256842A1[1] |

| Compound 20 | hNaV1.8 | E-VIPR Assay | 0.1 - 1 | WO2022256842A1[1] |

| Compound 22 | hNaV1.8 | E-VIPR Assay | 0.1 - 1 | WO2022256842A1[1] |

Note: The exact IC50 values for compounds marked with an asterisk are not specified beyond the given range in the source document.

Application in the Development of CDK9 Inhibitors

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a NaV1.8 Inhibitor Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a suitable coupling partner, as adapted from patent literature.

Materials:

-

This compound

-

Appropriate aryl or heteroaryl halide/triflate (e.g., ethyl rac-(4R,5R)-4-ethyl-5-methyl-5-(trifluoromethyl)-3-(((trifluoromethyl)sulfonyl)oxy)-4,5-dihydrofuran-2-carboxylate)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., 2M aqueous Na2CO3 or K3PO4)

-

Solvent (e.g., 1,4-dioxane or toluene)

-

Nitrogen or Argon for inert atmosphere

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a reaction vessel, add the aryl/heteroaryl halide/triflate, this compound (typically 1.1-1.5 equivalents), and the palladium catalyst (typically 0.05-0.1 equivalents).

-

Add the solvent to the reaction vessel.

-

Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

-

Add the aqueous base to the reaction mixture.

-

Heat the reaction mixture to a temperature ranging from 80°C to 100°C and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

If necessary, acidify the mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: E-VIPR (Electrical-Voltage Ion Probe Reader) Assay for NaV1.8 Inhibition

This protocol outlines the methodology for assessing the inhibitory activity of test compounds on the human NaV1.8 channel expressed in a stable cell line.

Materials:

-

HEK293 cells stably expressing the human NaV1.8 channel.

-

Voltage-sensitive fluorescent dye (e.g., a FRET-based dye pair).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Test compounds dissolved in DMSO.

-

Plate reader capable of fluorescence detection and electrical stimulation.

Procedure:

-

Cell Plating: Seed the HEK293-hNaV1.8 cells into 384-well plates and culture overnight to allow for cell adherence.

-

Dye Loading: Remove the culture medium and add the voltage-sensitive dye solution to the cells. Incubate for a specified time at room temperature to allow for dye loading.

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include appropriate vehicle (DMSO) and positive controls.

-

Incubation: Incubate the plate with the compounds for a predetermined period.

-

Assay Measurement: Place the plate in the E-VIPR instrument. The instrument applies an electrical field to activate the NaV1.8 channels, leading to a change in membrane potential that is detected as a change in fluorescence of the voltage-sensitive dye.

-

Data Analysis: The fluorescence intensity is measured before and after channel activation. The degree of inhibition is calculated as the reduction in the fluorescence change in the presence of the test compound compared to the vehicle control.

-

IC50 Determination: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Caption: Suzuki-Miyaura Coupling Workflow.

Caption: Role of NaV1.8 in Pain Signaling.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using (3,4-Difluoro-2-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Difluoro-2-methoxyphenyl)boronic acid is a key building block in modern medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its unique substitution pattern, featuring fluorine atoms and a methoxy group, allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of the final compounds. This makes it an invaluable reagent in the development of novel drug candidates. One of the most powerful applications of this boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of carbon-carbon bond formation in organic synthesis.[1]

Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating reaction times from hours to minutes, while often improving yields and enhancing reproducibility.[1][2] These advantages are particularly beneficial for high-throughput synthesis in drug discovery settings. These application notes provide detailed protocols for the microwave-assisted Suzuki-Miyaura coupling of this compound with various aryl halides, a critical step in the synthesis of potent kinase inhibitors.

Application in Drug Discovery: Synthesis of MEK Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is implicated in a significant portion of human cancers, making it a prime target for therapeutic intervention.[3][5] MEK (Mitogen-activated protein kinase kinase) is a central kinase in this cascade, and its inhibition has proven to be an effective strategy in cancer treatment.[4][6]

This compound is a crucial precursor for the synthesis of a class of potent and selective MEK inhibitors. The biaryl scaffold, formed via Suzuki coupling, is a common feature in many MEK inhibitors, where the (3,4-Difluoro-2-methoxyphenyl) moiety often serves as a key binding motif within the kinase domain. The fluorine substituents can enhance binding affinity and modulate the pharmacokinetic properties of the inhibitor.

Signaling Pathway

The Ras-Raf-MEK-ERK signaling cascade is a key pathway in cellular growth and proliferation. The development of MEK inhibitors that can interrupt this signaling pathway is a significant area of cancer research.

Caption: The Ras-Raf-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors.

Experimental Protocols

The following are detailed protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of this compound with various aryl halides. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides

This protocol is suitable for a wide range of electron-rich and electron-poor aryl bromides.

Materials:

-

This compound

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

-

Microwave reactor vials (10 mL)

-

Magnetic stir bar

Procedure:

-

To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv).

-

Add this compound (1.2 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

-

Add the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).

-

Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

-

Seal the vial securely with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (typically 100-140 °C) for a specified time (typically 10-30 minutes).[1]

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for Less Reactive Aryl Chlorides

This protocol employs a more active catalyst system suitable for the coupling of less reactive aryl chlorides.

Materials:

-

This compound

-

Aryl chloride (1.0 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Solvent (e.g., Toluene/Water mixture, 10:1)

-

Microwave reactor vials (10 mL)

-

Magnetic stir bar

Procedure:

-

To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv).

-

Add this compound (1.5 equiv).

-

Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 4 mol%).

-

Add the base (e.g., K₃PO₄, 1.5 mmol, 3.0 equiv).

-

Add the degassed solvent system (e.g., 5 mL of toluene and 0.5 mL of water).

-

Seal the vial securely with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a higher temperature (typically 140-160 °C) for a longer duration (typically 30-60 minutes).

-

Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes the expected outcomes for the microwave-assisted Suzuki coupling of this compound with a variety of aryl halides, based on typical results for similar reactions.[2][7][8]

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | >90 |

| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 15 | >85 |

| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 130 | 20 | >80 |

| 4 | 2-Chlorotoluene | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 150 | 30 | >75 |

| 5 | 4-Chloroacetophenone | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 150 | 30 | >80 |

| 6 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 20 | >90 |

Note: The yields are illustrative and may vary depending on the specific reaction conditions and the scale of the reaction.

Experimental Workflow

The general workflow for a microwave-assisted Suzuki coupling reaction is outlined below.

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Conclusion